1-Cyanoethyl benzoate

Description

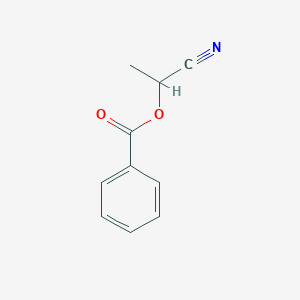

Structure

3D Structure

Properties

IUPAC Name |

1-cyanoethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-8(7-11)13-10(12)9-5-3-2-4-6-9/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGABXLMIUKVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)OC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301252 | |

| Record name | 1-cyanoethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3478-24-8 | |

| Record name | NSC142045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyanoethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cyanoethyl Benzoate and Analogous Esters

Established Synthetic Pathways to Cyanoethyl-Substituted Benzoate (B1203000) Esters

The creation of the 1-cyanoethyl benzoate structure can be achieved through several well-established synthetic strategies. These methods primarily involve forming the ester linkage or introducing the cyanoethyl group through nucleophilic substitution.

Esterification Reactions of Benzoic Acid Derivatives

A primary and straightforward method for synthesizing this compound is through the esterification of a benzoic acid derivative with a compound that provides the 1-cyanoethyl group, such as 2-hydroxypropionitrile (lactonitrile). This reaction is a classic example of Fischer-Speier esterification. iajpr.com

In this process, benzoic acid is reacted with 2-hydroxypropionitrile in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. dnu.dp.ua The acid protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the lactonitrile. The reaction is reversible, and to drive the equilibrium towards the product side, excess alcohol is often used, or the water formed during the reaction is removed. iiste.orgtcu.edu

Alternatively, a more reactive derivative of benzoic acid, such as benzoyl chloride, can be used. This method does not require an acid catalyst and typically proceeds at lower temperatures. The reaction of benzoyl chloride with 2-hydroxypropionitrile is usually carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the hydrochloric acid (HCl) byproduct.

Nucleophilic Substitution Approaches for Installing the Cyanoethyl Moiety

An alternative strategy involves forming the ester by having a benzoate salt act as a nucleophile, which then attacks an electrophilic 1-cyanoethyl group. This approach is a variation of the Williamson ether synthesis applied to esters.

In this method, a salt of benzoic acid, such as sodium benzoate, is reacted with a 1-cyanoethyl halide, for instance, 2-chloropropionitrile. The benzoate anion displaces the halide in an Sₙ2 reaction to form this compound. The efficiency of this reaction is dependent on factors such as the solvent, temperature, and the nature of the leaving group (halide). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate this type of nucleophilic substitution.

Multi-step Synthetic Sequences from Aromatic Precursors

For more complex or specifically substituted cyanoethyl benzoate analogs, multi-step synthetic sequences starting from readily available aromatic precursors are common. These routes offer greater flexibility in introducing various functional groups onto the benzene (B151609) ring.

A representative example is the synthesis of a related compound, 3-(1-cyanoethyl)methyl benzoate, which is a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen (B1673614). google.com One documented pathway begins with 3-cyanomethyl methyl benzoate. google.com This starting material undergoes a methylation reaction to introduce the methyl group at the α-position to the cyano group, thereby forming the 1-cyanoethyl moiety. This multi-step approach allows for precise control over the final structure of the molecule. google.com Other multi-step processes may involve the conversion of an amino group on a toluene (B28343) derivative to a cyano group via a Sandmeyer reaction, followed by oxidation of the methyl group to a carboxylic acid, and subsequent esterification. google.comgoogle.com

Table 1: Comparison of Primary Synthetic Pathways

| Method | Key Reactants | Typical Reagents/Catalysts | Primary Mechanism |

|---|---|---|---|

| Esterification | Benzoic Acid, 2-Hydroxypropionitrile | H₂SO₄, p-Toluenesulfonic acid | Fischer-Speier Esterification |

| Nucleophilic Substitution | Sodium Benzoate, 2-Chloropropionitrile | Polar aprotic solvent (e.g., DMF) | Sₙ2 Reaction |

| Multi-step Synthesis | 3-Cyanomethyl methyl benzoate | Methylating agent, Base | Alkylation |

Optimization of Reaction Conditions for Yield and Purity Enhancement

To maximize the yield and purity of this compound and its analogs, careful optimization of reaction conditions is essential. Key parameters include temperature, catalyst choice and concentration, and the molar ratio of reactants.

For esterification reactions, which are equilibrium-limited, several strategies can be employed. researchgate.net Increasing the concentration of one of the reactants (typically the less expensive one) can shift the equilibrium to favor product formation. iiste.org Temperature control is also crucial; while higher temperatures can increase the reaction rate, they can also lead to undesirable side reactions and product degradation. google.com The choice of catalyst is another critical factor. While mineral acids are effective, heterogeneous catalysts like Amberlyst-15 or other solid acid catalysts are gaining favor as they are easily separated from the reaction mixture, simplifying purification. iiste.orgdergipark.org.tr

Microwave-assisted synthesis has also emerged as a method to improve yields and dramatically reduce reaction times for esterification. researchgate.net In nucleophilic substitution reactions, the use of phase-transfer catalysts can be beneficial when dealing with reactants of differing solubility.

Table 2: Key Parameters for Synthesis Optimization

| Parameter | Effect on Yield/Purity | Typical Optimization Strategy |

|---|---|---|

| Temperature | Affects reaction rate and side-product formation. | Determined empirically for each reaction; for benzoic acid esterification, ranges can be 160-250°C. google.com |

| Catalyst | Increases reaction rate to reach equilibrium faster. | Selection between homogeneous (e.g., H₂SO₄) and heterogeneous (e.g., solid acids) catalysts. iiste.orgdergipark.org.tr |

| Reactant Ratio | Can shift reaction equilibrium to favor products. | Use of an excess of one reactant, often the alcohol component. iiste.org |

| Water Removal | Drives equilibrium toward ester formation. | Use of a Dean-Stark apparatus or drying agents. |

| Solvent | Influences reaction rate and selectivity. | Aromatic solvents are sometimes used in high-temperature esterifications. google.com |

Industrial Production Considerations for Related Cyano-Benzoate Compounds

Catalyst selection is a major factor in industrial production. While effective, homogeneous catalysts like sulfuric acid can lead to corrosive conditions and require a neutralization step, which generates waste. tcu.edu For these reasons, heterogeneous (solid) acid catalysts are often preferred in industrial settings. iiste.org They are less corrosive, can be easily recovered by filtration, and are often reusable, which lowers costs and reduces environmental impact. dergipark.org.tr

Process safety, waste management, and environmental impact are also critical. The choice of solvents and reagents is carefully considered to minimize toxicity and environmental harm. iiste.org The purification of the final product must be efficient and scalable. Methods like fractional distillation are commonly used to separate the ester from unreacted starting materials and byproducts. The goal is to develop a robust, safe, and cost-effective process that consistently produces a high-purity product. google.com

Chemical Reactivity and Transformation of 1 Cyanoethyl Benzoate and Its Functional Groups

Reactivity of the Cyano Functional Group

The cyano group is a versatile functional moiety characterized by a carbon-nitrogen triple bond. This bond's polarity, with the carbon atom being electrophilic, makes it susceptible to a variety of chemical transformations.

Nucleophilic Addition Reactions

The electrophilic nature of the carbon atom in the cyano group makes it a prime target for nucleophilic attack. This leads to the formation of a diverse range of products. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily add to the nitrile carbon. The initial addition forms an intermediate imine anion, which upon hydrolysis, can yield ketones.

The general mechanism for nucleophilic addition to a nitrile is as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbon of the cyano group, breaking the pi bond and forming a new carbon-nucleophile bond. This results in the formation of an imine anion.

Protonation: The imine anion is then protonated, typically by the addition of water or a dilute acid during workup, to form an imine.

Hydrolysis: The imine can be further hydrolyzed to a ketone.

| Nucleophile | Reagent Example | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent | CH₃MgBr | Imine anion salt | Ketone |

| Organolithium | C₆H₅Li | Imine anion salt | Ketone |

| Hydride Ion | LiAlH₄ | Imine anion | Primary Amine |

This table provides a simplified overview of nucleophilic additions to the cyano group.

Reduction Reactions to Amine Derivatives

The cyano group can be readily reduced to a primary amine (-CH₂NH₂) through various reduction methods. This transformation is of significant importance in organic synthesis for the introduction of amino functionalities.

Commonly employed reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. acs.orgresearchgate.net The reduction with LiAlH₄ involves the nucleophilic addition of hydride ions to the nitrile carbon. researchgate.net Catalytic hydrogenation, on the other hand, utilizes hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. acs.org The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity. acs.org For instance, Raney nickel is often a good and selective catalyst for the reduction of nitriles to primary amines, with the ester group remaining stable under these conditions.

| Reducing Agent/Method | Catalyst (if applicable) | Product |

| Lithium Aluminum Hydride (LiAlH₄) | - | Primary Amine |

| Catalytic Hydrogenation (H₂) | Raney Nickel | Primary Amine |

| Catalytic Hydrogenation (H₂) | Palladium on Carbon (Pd/C) | Primary Amine |

| Catalytic Hydrogenation (H₂) | Platinum Dioxide (PtO₂) | Primary Amine |

This table summarizes common methods for the reduction of nitriles to primary amines.

Michael Addition Processes

In the context of α,β-unsaturated nitriles, the cyano group can act as an activating group for Michael additions. However, for a saturated nitrile like the one in 1-cyanoethyl benzoate (B1203000), it can participate as the nucleophilic component after deprotonation of the α-carbon if a suitable base is used. The resulting carbanion can then act as a Michael donor.

More relevant to the broader class of reactions, acrylonitrile (B1666552) (H₂C=CH-CN) is a classic Michael acceptor, where a nucleophile adds to the β-carbon. This process is known as cyanoethylation. harvard.edu While not a direct reaction of the cyano group itself, it is a key reaction type involving the cyano functionality in a different molecular context. The Michael addition is a conjugate addition reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-withdrawing group, such as a nitrile. acs.org

Reactivity of the Ester Functional Group

The ester functional group in 1-Cyanoethyl benzoate also possesses a reactive center at the carbonyl carbon, which is electrophilic and susceptible to nucleophilic attack.

Hydrolysis Mechanisms

Esters can be hydrolyzed to their constituent carboxylic acid and alcohol under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and water, the ester undergoes hydrolysis to form benzoic acid and 1-cyanoethanol. This reaction is reversible, and the equilibrium can be shifted towards the products by using an excess of water. The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

Base-Promoted Hydrolysis (Saponification): When heated with an aqueous base, such as sodium hydroxide (B78521), the ester is irreversibly hydrolyzed to the salt of the carboxylic acid (sodium benzoate) and 1-cyanoethanol. This process is known as saponification. The mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon.

| Condition | Reagents | Products | Reversibility |

| Acidic | Dilute Acid (e.g., HCl, H₂SO₄), Water | Benzoic Acid + 1-Cyanoethanol | Reversible |

| Basic | Aqueous Base (e.g., NaOH, KOH) | Sodium Benzoate + 1-Cyanoethanol | Irreversible |

This table outlines the conditions and products of ester hydrolysis.

Selective Hydrogenation of the Ester Moiety

The selective hydrogenation of the ester group in this compound to an alcohol without reducing the cyano group presents a synthetic challenge due to the reactivity of both functional groups. However, chemoselective reduction is achievable through the careful selection of catalysts and reaction conditions.

While powerful reducing agents like lithium aluminum hydride will reduce both the ester and the nitrile, certain catalytic systems can show preference for the ester. Homogeneous catalysts, particularly those based on ruthenium, have shown promise in the selective hydrogenation of esters. For instance, specific ruthenium pincer complexes have been developed for the hydrogenation of esters under milder conditions. The choice of ligand and reaction parameters such as temperature and pressure are critical in achieving the desired selectivity.

Conversely, to selectively reduce the nitrile in the presence of an ester, catalytic hydrogenation with Raney Nickel is often employed. Lithium borohydride (B1222165) is also known to selectively reduce esters in the presence of nitriles. Therefore, for the selective hydrogenation of the ester in this compound, one would need to explore catalyst systems that favor ester reduction while being less reactive towards the nitrile, a non-trivial task that often requires careful optimization of reaction conditions.

Aromatic Ring Functionalization of this compound

The presence of the benzoate ester group directly attached to the aromatic ring significantly influences its reactivity towards functionalization. The electronic properties of the ester and the cyanoethyl group dictate the outcome of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution, with Emphasis on Nitration

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org In the case of this compound, the aromatic ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the ester group. This deactivation means that harsher reaction conditions are typically required compared to benzene (B151609). libretexts.org

Nitration is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com The reaction involves the introduction of a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. aiinmr.comrsc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. aiinmr.comyoutube.com

The mechanism for the nitration of this compound proceeds in two main steps:

Attack of the electrophile: The π electrons of the aromatic ring act as a nucleophile, attacking the nitronium ion. This step is the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com

Due to the deactivating nature of the ester group, the reaction rate for the nitration of this compound is slower than that of benzene. libretexts.org

Substituent Directing Effects of the Cyanoethyl and Ester Groups

The position of substitution on the benzene ring is controlled by the directing effects of the substituents already present. wikipedia.org Both the ester group (-COOR) and the cyano group (-CN) within the 1-cyanoethyl substituent are electron-withdrawing groups. cognitoedu.orglibretexts.org

Electron-withdrawing groups deactivate the aromatic ring, particularly at the ortho and para positions, by pulling electron density away from them through both inductive and resonance effects. libretexts.orgcognitoedu.org This leaves the meta positions as the most electron-rich and therefore the most favorable sites for electrophilic attack. libretexts.org

Ester Group: The carbonyl group of the ester withdraws electrons from the ring via resonance, creating partial positive charges at the ortho and para positions. This makes the meta position relatively more susceptible to attack by an electrophile. rsc.org

Cyanoethyl Group: While the cyano group is not directly attached to the ring, its strong electron-withdrawing inductive effect, transmitted through the ethyl chain and the ester linkage, further deactivates the ring.

Consequently, both the cyanoethyl and the ester groups are meta-directors . libretexts.org During the nitration of this compound, the incoming nitro group will predominantly be directed to the meta (3-position) of the benzene ring, yielding 1-cyanoethyl 3-nitrobenzoate.

| Substituent Group | Electronic Effect | Directing Influence | Predicted Major Product of Nitration |

| Benzoate Ester | Electron-withdrawing | Meta | 1-Cyanoethyl 3-nitrobenzoate |

| Cyanoethyl | Electron-withdrawing (Inductive) | Meta | 1-Cyanoethyl 3-nitrobenzoate |

Influence of Structural Substituents on Reaction Pathways and Stability

Steric and Electronic Effects on Nucleophilic Substitution

While the aromatic ring of this compound is generally unreactive towards nucleophilic aromatic substitution (SNAr) without strong electron-withdrawing groups (like a nitro group) on the ring itself, the principles of steric and electronic effects are crucial for understanding its potential reactivity.

Electronic Effects: For an SNAr reaction to occur, there must be a significant partial positive charge on the carbon atom being attacked by the nucleophile. The ester and cyanoethyl groups are electron-withdrawing, which slightly increases the electrophilicity of the ring carbons. However, this effect is generally insufficient to activate the ring for SNAr with common nucleophiles unless further activating groups are present.

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction. nih.gov In the context of nucleophilic substitution, bulky substituents near the reaction center can slow down or prevent the approach of a nucleophile. rsc.org The 1-cyanoethyl group is more sterically demanding than a simple methyl or ethyl group. This steric bulk could hinder the approach of a nucleophile, particularly at the ortho positions of the aromatic ring.

Comparative Analysis of Cyanoethyl and Cyanomethyl Derivatives

The difference of a single methyl group between a cyanoethyl and a cyanomethyl substituent can lead to notable differences in reactivity and stability.

| Feature | Cyanoethyl Derivative | Cyanomethyl Derivative | Rationale |

| Steric Hindrance | Higher | Lower | The additional methyl group in the cyanoethyl substituent increases its size, leading to greater steric bulk. |

| Electronic Effect | Slightly weaker electron-withdrawing inductive effect | Slightly stronger electron-withdrawing inductive effect | Alkyl groups are weakly electron-donating. The additional methyl group in the cyanoethyl substituent can slightly diminish the overall inductive electron withdrawal compared to the cyanomethyl group. |

| Reactivity in SN2 Reactions | Potentially lower | Potentially higher | The increased steric hindrance of the cyanoethyl group could slow down the rate of backside attack by a nucleophile at the benzylic-like position. |

Cyanomethyl groups are valuable in organic synthesis as they can be transformed into other functional groups like carboxylic acids or amines. encyclopedia.pub The reactivity of these transformations can be influenced by the adjacent structural features.

Impact of Molecular Architecture on Hydrolytic Stability

The stability of an ester towards hydrolysis is significantly influenced by its molecular architecture, including both electronic and steric factors. researchgate.net Ester hydrolysis can be catalyzed by acid or base and is a critical consideration in various applications.

The hydrolytic stability of benzoate esters is dependent on the nature of the alcohol portion of the ester. nih.gov

Electronic Effects: The presence of the electron-withdrawing cyano group on the ethyl portion of this compound is expected to influence its hydrolytic stability. This group can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack by water or hydroxide ions.

Steric Effects: The size of the group attached to the ester oxygen can affect the rate of hydrolysis. Larger, bulkier groups can sterically hinder the approach of water molecules, thus increasing the ester's stability against hydrolysis. nih.gov

A comparative analysis of the hydrolytic stability of various benzoate esters reveals that stability generally increases with the size of the alkyl group, which is attributed to steric hindrance. nih.gov

| Compound | Half-life (t1/2) in Rat Plasma | Half-life (t1/2) in Rat Liver Microsomes |

| Methyl benzoate | 36 min | 15 min |

| Ethyl benzoate | 17 min | 12 min |

| n-Propyl benzoate | 10 min | - |

| n-Butyl benzoate | 10 min | - |

| Phenyl benzoate | 7 min | - |

Data adapted from a study on the hydrolytic stability of homologous esters. nih.gov

While direct data for this compound is not available in this comparative set, the presence of the electron-withdrawing cyano group may counteract the stabilizing effect of the ethyl group's steric bulk, leading to a moderate hydrolytic stability.

Advanced Spectroscopic and Chromatographic Characterization of 1 Cyanoethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. Through the analysis of one-dimensional and two-dimensional NMR data, the precise connectivity and spatial arrangement of atoms within 1-Cyanoethyl benzoate (B1203000) can be established.

One-Dimensional NMR (¹H and ¹³C) Signal Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Cyanoethyl benzoate is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoate group and the protons of the 1-cyanoethyl group. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7.4-8.1 ppm). The methine proton (-CH) of the 1-cyanoethyl group, being adjacent to both the electron-withdrawing cyano group and the ester oxygen, would be expected to resonate as a quartet at a downfield chemical shift. The methyl protons (-CH₃) of the 1-cyanoethyl group would likely appear as a doublet in the upfield region, coupled to the methine proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide key information about the carbon framework. The carbonyl carbon (C=O) of the ester group is expected to have the most downfield chemical shift (around 165-170 ppm). The carbon of the nitrile group (C≡N) would also exhibit a characteristic downfield shift (typically in the range of 115-125 ppm). The aromatic carbons would produce a series of signals in the aromatic region (δ 128-135 ppm), with the carbon attached to the ester group (ipso-carbon) appearing at a distinct chemical shift. The methine (-CH) and methyl (-CH₃) carbons of the 1-cyanoethyl group would resonate in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| Aromatic-H | 7.4 - 8.1 | 128 - 135 | Multiplet |

| -CH(CN)- | Downfield | Aliphatic | Quartet |

| -CH₃ | Upfield | Aliphatic | Doublet |

| C=O | - | 165 - 170 | - |

| C≡N | - | 115 - 125 | - |

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, DEPT-135, HMBC) for Connectivity and Stereochemistry

To overcome the limitations of one-dimensional NMR and to definitively establish the molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons. A clear cross-peak between the methine proton and the methyl protons of the 1-cyanoethyl group would confirm their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY could be used to confirm the stereochemistry and conformation of the molecule by observing through-space correlations between the protons of the 1-cyanoethyl group and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule, such as the methine and methyl carbons of the 1-cyanoethyl group and the aromatic CH groups.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum of this compound, the methyl carbon would appear as a positive signal, while the methine carbon would also be a positive signal. This would aid in the assignment of the aliphatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) correlations between protons and carbons. This is a powerful tool for establishing the connectivity of the entire molecule. For instance, correlations would be expected between the methine proton and the carbonyl carbon, as well as between the aromatic protons and the carbons of the cyanoethyl group.

Resolution of Ambiguous NMR Data through Computational Correlation

In cases where experimental NMR data may be ambiguous or difficult to interpret, computational methods can provide valuable insights. Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts. researchwithnj.com By comparing the computationally predicted spectrum with the experimental data, it is often possible to resolve ambiguities in signal assignment and gain a deeper understanding of the electronic structure of the molecule. For substituted benzoate esters, computational studies have been shown to be valuable in understanding unexpected variances between predicted and experimental chemical shifts. researchwithnj.com

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Absorption Band Analysis (C=O and C≡N Stretches)

The IR spectrum of this compound would be dominated by characteristic absorption bands corresponding to the carbonyl (C=O) stretch of the ester and the nitrile (C≡N) stretch.

C=O Stretch: The carbonyl group of the benzoate ester is expected to exhibit a strong absorption band in the region of 1720-1740 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic ring.

C≡N Stretch: The nitrile functional group typically shows a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. This region of the IR spectrum is often free from other interfering absorptions, making the nitrile stretch a highly diagnostic peak.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Ester | C=O Stretch | 1720 - 1740 | Strong |

| Nitrile | C≡N Stretch | 2220 - 2260 | Medium, Sharp |

Methodological Approaches to Address Discrepancies Between Theoretical and Experimental Spectra

Discrepancies can sometimes arise between theoretically calculated and experimentally obtained IR spectra. These differences can stem from factors such as the choice of computational method and basis set, solvent effects, and intermolecular interactions in the experimental sample. Methodological approaches to reconcile these differences include:

Scaling Factors: A common practice is to apply a scaling factor to the calculated vibrational frequencies to better match the experimental data. This accounts for the systematic errors inherent in the computational methods.

Inclusion of Solvent Effects: Performing theoretical calculations that explicitly or implicitly account for the solvent can lead to more accurate predictions of vibrational frequencies, especially for polar molecules where solvent-solute interactions are significant.

Analysis of Intermolecular Interactions: In the solid state or in concentrated solutions, intermolecular interactions such as hydrogen bonding can influence vibrational frequencies. Comparing experimental spectra recorded under different conditions (e.g., gas phase, dilute solution, solid state) can help to identify and understand these effects.

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical tool for the confirmation of the molecular weight of this compound and for elucidating its structure through analysis of its fragmentation patterns. In electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+), which is a radical cation. chemguide.co.uk This molecular ion is energetically unstable and can break apart into smaller, charged fragments and neutral radicals. chemguide.co.uk Only the charged particles are detected by the mass spectrometer. chemguide.co.uk

The fragmentation of benzoate esters is well-characterized. A common fragmentation pathway for esters involves the cleavage of the bond next to the carbonyl group. libretexts.org For instance, ethyl benzoate typically shows a strong peak corresponding to the loss of the ethoxy radical, resulting in a stable phenylacylium ion (m/z = 105). pharmacy180.com

For this compound, the molecular ion peak would be expected, confirming its molecular weight. Key fragmentation pathways would likely involve:

Loss of the cyanoethyl group: Cleavage of the ester bond could lead to the formation of a benzoyl cation (C₆H₅CO⁺) with an m/z of 105. This is often a very stable and therefore abundant ion in the mass spectra of benzoate esters. pharmacy180.com

Loss of the benzoate group: Fragmentation could also result in a charged cyanoethyl fragment.

Further fragmentation of the benzoyl cation: The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form a phenyl cation (C₆H₅⁺) with an m/z of 77. pharmacy180.com

The presence of the nitrile group (C≡N) introduces additional potential fragmentation patterns. The analysis of these characteristic fragments allows for the unambiguous identification of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Structure | m/z (mass-to-charge ratio) | Significance |

|---|---|---|---|

| Molecular Ion | [C₁₀H₉NO₂]⁺ | 175 | Confirms the molecular weight of the compound. |

| Benzoyl Cation | [C₆H₅CO]⁺ | 105 | A stable acylium ion, often the base peak for benzoate esters. pharmacy180.com |

| Phenyl Cation | [C₆H₅]⁺ | 77 | Results from the loss of CO from the benzoyl cation. pharmacy180.com |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the absolute configuration of chiral centers and for understanding the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not widely available in public databases, the principles of X-ray crystallography would be applied to a suitable single crystal of the compound. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined.

For a related compound, 2-cyanonaphthalen-6-yl 4-(3,7-dimethyloctyloxy)–benzoate, powder X-ray diffraction has been used to determine its unit cell parameters and crystal system, which was found to be hexagonal. researchgate.net This demonstrates the utility of X-ray diffraction techniques in characterizing the solid-state structure of complex benzoate esters. researchgate.net If an enantiomerically pure sample of this compound were crystallized, X-ray crystallography would be the definitive method to establish the absolute configuration (R or S) of the stereocenter at the carbon bearing the cyano group.

Table 2: Hypothetical Crystallographic Data for this compound

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | The basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry operations that describe the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles they form. |

| Torsion Angles | Describes the conformation of the molecule in the solid state. |

| Absolute Configuration | The spatial arrangement of atoms at a chiral center (R or S). |

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and for monitoring their stability over time. usda.govekb.eg For this compound, a reversed-phase HPLC method would typically be employed. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. wfu.edu

A typical HPLC method for a benzoate derivative might involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. usda.govekb.eghelixchrom.com The detection is often carried out using a UV detector, as the benzene (B151609) ring in the benzoate moiety absorbs UV light.

For stability studies, the compound would be subjected to various stress conditions (e.g., heat, humidity, light, acidic/basic conditions), and the formation of degradation products would be monitored by HPLC. The appearance of new peaks or a decrease in the area of the main peak would indicate degradation.

Table 3: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Gradient of Buffer A (e.g., 0.1% Acetic Acid in Water) and Solvent B (Acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is highly effective for the analysis of volatile and semi-volatile compounds and serves as an excellent tool for confirming the identity of reaction products. gcms.cznih.gov

In a GC-MS analysis of this compound, the sample would be injected into the gas chromatograph, where it is vaporized and separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be compared to a library of known spectra for positive identification.

GC-MS is particularly useful for confirming the presence of this compound in a reaction mixture and for identifying any volatile impurities or byproducts. gcms.cz

Cyano-functionalized stationary phases offer unique selectivity in chromatography. silicycle.com These phases are of moderate polarity and can be used in both normal-phase and reversed-phase modes, making them versatile. silicycle.com The cyano group can participate in dipole-dipole interactions and π-π interactions, which can be advantageous for the separation of compounds containing polar functional groups and aromatic rings, such as this compound. nih.govchromatographyonline.com

In normal-phase chromatography, a cyano column would be used with a non-polar mobile phase (e.g., hexane) and a more polar modifier (e.g., ethyl acetate or isopropanol). wfu.edusilicycle.com In reversed-phase mode, a polar mobile phase, such as a mixture of water and acetonitrile or methanol, would be employed. silicycle.com The unique selectivity of cyano phases can sometimes provide better resolution for complex mixtures compared to standard C18 or silica (B1680970) columns. nih.gov

Computational Chemistry and Theoretical Investigations of 1 Cyanoethyl Benzoate Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of modern computational chemistry for studying organic molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for analyzing complex reaction mechanisms, predicting spectroscopic properties, and understanding electronic structures. For cyanohydrin esters such as 1-Cyanoethyl benzoate (B1203000), DFT calculations can elucidate key aspects of their chemical nature.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies. The formation of cyanohydrin esters, for instance, involves the nucleophilic addition of a cyanide source to an aldehyde, followed by esterification.

The fundamental reaction, cyanohydrin formation, begins with the nucleophilic attack of a cyanide ion (CN⁻) on the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orglibretexts.orgchemistrysteps.com This step leads to a tetrahedral alkoxide intermediate. libretexts.org In the subsequent step, this intermediate is typically protonated to form the cyanohydrin. libretexts.org When an anhydride (B1165640) is present, it can acylate the alkoxide, directly yielding the cyanohydrin ester. researchgate.net

DFT studies on analogous systems, such as the reaction of the benzoate anion with hydroxyl radicals, have successfully modeled the geometries of reactants, transition states, and products for various reaction pathways, including addition and abstraction mechanisms. scirp.org By applying similar methodologies to the synthesis of 1-Cyanoethyl benzoate analogues, researchers can calculate the energy barriers for each step. This allows for the determination of the rate-limiting step and provides a theoretical basis for understanding how catalysts or changes in reaction conditions can influence the reaction rate. For example, calculations can reveal why certain catalysts lower the energy of the transition state in asymmetric synthesis, leading to higher product yields. researchgate.net

Table 1: Representative Energy Profile Data from a Hypothetical DFT Study on Cyanohydrin Ester Formation

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Reactants | B3LYP/6-311++G(d,p) | 0.0 | Aldehyde + Cyanide Source + Acylating Agent |

| Transition State 1 | B3LYP/6-311++G(d,p) | +15.2 | Cyanide addition to carbonyl |

| Intermediate | B3LYP/6-311++G(d,p) | -8.5 | Tetrahedral alkoxide |

| Transition State 2 | B3LYP/6-311++G(d,p) | +5.7 | Acylation of alkoxide |

| Product | B3LYP/6-311++G(d,p) | -22.1 | This compound analogue |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar organic reactions.

DFT is a powerful predictive tool for understanding the selectivity of chemical reactions. By analyzing the electronic properties and transition state energies of different possible reaction pathways, chemists can predict the major product of a reaction.

Regioselectivity: For molecules with multiple potential reaction sites, such as aromatic benzoate analogues, DFT can predict where a reaction is most likely to occur. This is often achieved by calculating the energies of the transition states for attacks at different positions (e.g., ortho, meta, para on the benzoate ring). scirp.org The pathway with the lowest activation energy is predicted to be the favored one. scirp.org Local reactivity descriptors like Fukui functions and molecular electrostatic potential (MEP) maps can also identify the most nucleophilic or electrophilic sites within a molecule. ufms.brresearchgate.net

Stereoselectivity: In the synthesis of chiral molecules like this compound, predicting the stereochemical outcome is crucial. DFT modeling is essential for understanding asymmetric induction. By modeling the reaction in the presence of a chiral catalyst, researchers can calculate the transition state energies for the pathways leading to the (R) and (S) enantiomers. A significant energy difference between these diastereomeric transition states allows for an accurate prediction of the enantiomeric excess (ee) that can be expected experimentally. researchgate.net

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is highly effective for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts. researchgate.netunifr.chnih.gov By calculating the ¹H and ¹³C NMR chemical shifts for a proposed structure, such as an analogue of this compound, and comparing them to experimental spectra, the structural assignment can be confidently confirmed. nih.govresearcher.life Studies have shown that DFT calculations can distinguish between geometric isomers and correctly assign complex spectra where signals overlap. researchgate.netresearcher.life Excellent linear correlations are often found between calculated and experimental chemical shifts. nih.gov

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of molecules by calculating their vibrational frequencies. researchgate.net These calculations help in assigning the vibrational modes observed in experimental spectra. For this compound analogues, this would involve identifying characteristic frequencies for key functional groups, such as the nitrile (C≡N), ester carbonyl (C=O), and C-O stretches, and observing how they shift upon substitution or changes in conformation.

Table 2: Comparison of Hypothetical Experimental vs. Calculated ¹³C NMR Chemical Shifts for a this compound Analogue

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO-B3LYP/6-311+G(2d,p)) | Assignment |

|---|---|---|---|

| C1 | 165.2 | 164.8 | Ester Carbonyl (C=O) |

| C2 | 133.5 | 133.1 | Aromatic C-H (para) |

| C3 | 130.1 | 129.8 | Aromatic C-H (ortho) |

| C4 | 128.8 | 128.5 | Aromatic C-H (meta) |

| C5 | 129.5 | 129.2 | Aromatic C-ipso |

| C6 | 118.0 | 117.5 | Nitrile (C≡N) |

| C7 | 65.4 | 65.0 | Cyano-bearing CH |

| C8 | 20.7 | 20.3 | Methyl (CH₃) |

Note: This table presents representative data to illustrate the typical accuracy of DFT-based NMR calculations.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO-LUMO Analysis: The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. youtube.com The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity. youtube.com For a this compound analogue, DFT calculations can visualize the spatial distribution of these orbitals. nih.gov For instance, the HOMO might be localized on the electron-rich benzoate ring, while the LUMO could be centered on the electron-deficient carbonyl carbon or the nitrile group, indicating likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP surface map provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with colors indicating different potential values. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). ufms.br For a this compound analogue, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl group and the nitrogen of the nitrile group, highlighting them as centers of nucleophilicity or hydrogen bond acceptors. Conversely, the carbonyl carbon and the hydrogen atoms on the aromatic ring would likely show positive potential. mdpi.com

Application of Computational Models in Guiding Chemical Synthesis and Optimization

The insights gained from DFT and other computational models have direct practical applications in the laboratory, enabling a more rational approach to chemical synthesis and process optimization.

By predicting the outcomes of reactions, computational models help chemists design more efficient synthetic routes. For example, if DFT calculations predict that a particular reaction will have poor regioselectivity, chemists can modify the starting materials or use directing groups to favor the desired product, saving time and resources that would otherwise be spent on unproductive experiments. nih.gov

Furthermore, computational studies are crucial for catalyst design. By modeling the interaction between a substrate, a catalyst, and a reagent, researchers can understand the mechanism of catalysis at a molecular level. This knowledge allows for the rational design of new catalysts with improved activity, selectivity, and stability. In the context of producing specific stereoisomers of this compound analogues, DFT can be used to screen potential chiral catalysts in silico before committing to their synthesis and testing in the lab.

Computational models also aid in optimizing reaction conditions. By calculating reaction profiles under different temperatures, pressures, or solvent environments (using implicit or explicit solvent models), the optimal conditions for maximizing yield and minimizing side products can be predicted. mdpi.com This predictive power accelerates the optimization process and reduces the number of experiments required.

Applications and Synthetic Utility of 1 Cyanoethyl Benzoate Analogues in Specialized Fields

Role as a Versatile Synthetic Intermediate in Pharmaceutical and Agrochemical Industries

The structural motif of 1-cyanoethyl benzoate (B1203000) analogues is a key building block in the creation of numerous biologically active compounds. The nitrile and ester functional groups serve as handles for further chemical modifications, such as hydrolysis, reduction, or addition reactions. This versatility makes them crucial intermediates in multi-step synthetic pathways.

In the pharmaceutical sector, these compounds are instrumental in constructing the core structures of various therapeutic agents. The nitrile group can be converted into amines or carboxylic acids, which are common functionalities in drug molecules. Similarly, the benzoate ester can be hydrolyzed to a carboxylic acid, providing another point for modification or for enhancing the pharmacological profile of the final product.

The agrochemical industry also leverages the reactivity of these intermediates. The development of novel pesticides and herbicides often relies on efficient synthetic routes that can generate complex molecular architectures. Analogues of 1-cyanoethyl benzoate provide a reliable starting point for building molecules with desired biological activities for crop protection.

Utilization in the Synthesis of Complex Organic Molecules, such as Ketoprofen (B1673614) Precursors

A prominent example of the synthetic utility of this compound analogues is their role as precursors in the synthesis of Ketoprofen. Ketoprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties. nih.govunizg.hr The synthesis of Ketoprofen from intermediates like methyl 3-(1-cyanoethyl)benzoate is considered an economically and environmentally favorable route.

A typical synthetic pathway involves several key transformations. For instance, a preparation method for ketoprofen starts with 3-cyanomethyl methyl benzoate, which undergoes methylation to form 3-(1-cyanoethyl)methyl benzoate. google.com This intermediate is then subjected to a series of reactions including hydrolysis of the ester to a carboxylic acid, conversion to an acyl chloride, a Friedel-Crafts reaction, and finally, hydrolysis of the nitrile to yield ketoprofen. google.com One patented method highlights a five-stage process beginning with the preparation of 3-(1-cyanoethyl)methyl benzoate, leading to the final ketoprofen product with high purity and a yield greater than 90%. google.com

The stereogenic center at the carbon atom bearing the cyano and methyl groups in these precursors is of critical importance for producing enantiomerically pure target molecules like Ketoprofen.

Application in Polymer Chemistry: Function as Chain Transfer Agents in Controlled Polymerization (e.g., RAFT)

In the field of polymer chemistry, analogues of this compound, particularly those modified to act as dithiobenzoates, are employed as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netnih.gov RAFT is a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures. nih.govsigmaaldrich.com

The effectiveness of a RAFT agent is determined by its ability to mediate the polymerization process, leading to a living/controlled radical polymerization. Thiocarbonylthio compounds, such as dithioesters, are commonly used as RAFT agents. sigmaaldrich.com For example, 2-cyano-2-propyl dithiobenzoate (CPDB) and 4-cyanopentanoic acid dithiobenzoate (CPDB) have been successfully used to control the polymerization of various monomers. nih.govbenicewiczgroup.com These agents allow for the synthesis of well-defined polymers and block copolymers. researchgate.net

The choice of the RAFT agent is crucial and depends on the specific monomer being polymerized. The substituents on the dithiobenzoate core influence the reaction kinetics and the degree of control over the polymerization. sigmaaldrich.com

Table 1: Examples of Dithiobenzoate-based RAFT Agents and their Applications

| RAFT Agent | Monomer(s) | Polymerization Type | Reference |

| 2-Cyanoethyl dithiobenzoate | Acrylonitrile (B1666552) | RAFT Polymerization | researchgate.net |

| 2-Cyano-2-propyl dithiobenzoate (CPDB) | n-Butyl acrylate | RAFT Polymerization | nih.gov |

| 4-Cyanopentanoic acid dithiobenzoate (CPDB) | Methyl methacrylate, Styrene | Surface RAFT Polymerization | benicewiczgroup.com |

Involvement in Biocatalytic Transformations: Enantioselectivity Studies with Nitrile Hydratases

Biocatalysis offers a green and efficient alternative to traditional chemical methods for organic synthesis. Analogues of this compound are valuable substrates in studies involving nitrile hydratases (NHases). nih.gov These enzymes catalyze the hydration of nitriles to the corresponding amides under mild conditions. nih.govresearchgate.netrsc.org This enzymatic transformation is particularly significant in the synthesis of biologically active compounds where stereoselectivity is crucial. researchgate.net

The parent acid, 3-(1-cyanoethyl)benzoic acid, has been utilized in studies investigating the enantioselectivity of nitrile hydratases. While nitrile hydratases themselves generally exhibit low stereoselectivity, they can be used in combination with highly stereospecific amidases to provide a pathway for the stereoselective synthesis of carboxylic acids. dntb.gov.ua

Research has shown that nitrile hydratase systems can convert various α-substituted arylaliphatic nitriles. csir.co.za The enantioselective hydrolysis of cyanohydrins and related nitrile compounds is an area of active research, aiming to produce enantiomerically pure α-hydroxy amides and acids, which are important building blocks for pharmaceuticals. nih.govresearchgate.net For example, recombinant nitrile hydratase and amidase from Rhodococcus erythropolis have been used for the conversion of several cyanohydrins to the corresponding alpha-hydroxy acids and amides while maintaining enantiopurity. nih.gov

Table 2: Biocatalytic Applications of Nitrile Hydratases on Related Substrates

| Enzyme Source | Substrate Type | Product | Key Finding | Reference |

| Rhodococcus erythropolis | Aromatic cyanohydrins | α-hydroxy amides and acids | Successful conversion while retaining enantiopurity. | nih.gov |

| Rhodococcus strains | β-hydroxy nitriles | Corresponding amides | Conversion of β-hydroxy nitriles was observed. | csir.co.za |

| Gordonia hydrophobica | Heterocyclic nitriles | Corresponding amides | Broad substrate tolerance, efficient with 3-cyanopyridine. | mdpi.com |

Compound Index

Future Research Directions and Methodological Advancements for 1 Cyanoethyl Benzoate

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on creating more efficient, environmentally benign, and economically viable methods for synthesizing 1-Cyanoethyl benzoate (B1203000) and related cyanohydrin esters. The principles of green chemistry, which aim to reduce waste and eliminate hazardous substances, will guide these efforts. uniroma1.it

Key areas for development include:

Biocatalysis: The use of enzymes, such as (R)-oxynitrilase and lipases, presents a promising green alternative for producing cyanohydrins and their subsequent esters. abo.fi Enzyme-catalyzed synthesis can offer high enantiomeric purity and may proceed in organic solvents to suppress unwanted chemical side reactions. uni-stuttgart.de Research could focus on identifying or engineering specific enzymes for the highly selective synthesis of 1-Cyanoethyl benzoate, potentially reducing the need for traditional, more hazardous reagents.

Greener Cyanide Sources: Traditional cyanation methods often involve highly toxic reagents like hydrogen cyanide. Future methodologies will likely explore safer cyanide sources. The use of potassium hexacyanoferrate(II) or K3Fe(CN)6 as an eco-friendly cyanide source has been demonstrated for the synthesis of related compounds and could be adapted for this compound. rsc.orgresearchgate.net

Advanced Catalytic Systems: The development of novel catalysts is crucial. This includes asymmetric catalysis to produce enantiomerically pure cyanohydrin esters, which is vital for pharmaceutical applications. researchgate.net Research into bimetallic titanium(salen) complexes, for example, has shown promise in the asymmetric addition of cyanide to aldehydes. researchgate.net Furthermore, exploring solvent-free reaction conditions, such as solid-liquid phase transfer catalysis (PTC) possibly enhanced by microwave activation, could significantly improve the environmental footprint of the synthesis. nih.gov

Ionic Liquids as Green Solvents: Ionic liquids offer a sustainable alternative to conventional volatile organic solvents. A combination of benzoyl cyanide and an ionic liquid has been shown to be an effective system for the benzoylation of nucleosides and could be investigated for the synthesis of this compound. nih.govresearchgate.net

| Synthesis Strategy | Potential Advantage | Relevant Research Area |

| Biocatalysis | High stereoselectivity, mild reaction conditions. | Enzyme screening and engineering. |

| Alternative Cyanide Sources | Reduced toxicity and environmental impact. | Use of metal-cyano complexes (e.g., K3Fe(CN)6). rsc.org |

| Advanced Catalysis | High efficiency, atom economy, enantioselectivity. | Asymmetric metal complexes, phase transfer catalysis (PTC). researchgate.netnih.gov |

| Green Solvents | Reduced volatility and pollution. | Application of ionic liquids. nih.gov |

Exploration of Undiscovered Reactivity Pathways and Derivatization Strategies

The dual functionality of this compound, possessing both an electrophilic nitrile carbon and a reactive ester group, makes it a versatile building block for organic synthesis. Future research should aim to explore the full synthetic potential of this molecule.

Potential areas of investigation include:

Nitrile Group Transformations: The cyano group is a valuable precursor to various nitrogen-containing functionalities. Research could explore its conversion into amines via reduction or carboxylic acids through hydrolysis. A particularly promising area is the use of the nitrile in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form tetrazoles, which are important structures in medicinal chemistry.

Ester Group Reactivity: The benzoate ester can be hydrolyzed to the corresponding carboxylic acid, 3-(1-cyanoethyl)benzoic acid, which is a known intermediate in the synthesis of pharmaceutically active compounds. google.com Further derivatization of this acid could lead to a wide range of amides, other esters, and acyl halides.

Orthogonal Reactivity: A key research direction would be the development of selective transformations that target one functional group while leaving the other intact. This orthogonal reactivity would establish this compound as a powerful intermediate for the sequential construction of complex molecules.

Cyanoethylation and De-cyanoethylation: The cyanoethyl group can function as a protecting group for nucleophiles like alcohols and amines, which can be removed under basic conditions. wikipedia.org Research could explore the utility of this compound in protection/deprotection schemes, particularly in the synthesis of complex natural products or oligonucleotides. wikipedia.org

| Functional Group | Potential Reaction | Resulting Structure |

| Nitrile (-C≡N) | Reduction | Primary Amine |

| Hydrolysis | Carboxylic Acid | |

| Grignard Reaction | Ketone | |

| [3+2] Cycloaddition | Tetrazole | |

| Ester (-COOR) | Hydrolysis | Carboxylic Acid |

| Aminolysis | Amide | |

| Transesterification | Different Ester |

Advanced Spectroscopic and Computational Approaches for Deeper Structural and Mechanistic Understanding

To fully exploit the potential of this compound, a comprehensive understanding of its structural, electronic, and reactive properties is essential. Integrating advanced spectroscopic techniques with computational modeling can provide profound insights.

Future research efforts should include:

High-Resolution Spectroscopy: While standard techniques like NMR and FT-IR are used for routine characterization, advanced methods could provide deeper insights. proquest.comsemanticscholar.orgresearchgate.net For instance, two-dimensional NMR techniques could confirm subtle structural features and through-space interactions. A patent for the related 3-(1-cyanoethyl)benzoic acid provides basic 1H NMR data, which can serve as a starting point for more detailed studies on the ester. google.com

Computational Modeling: Density Functional Theory (DFT) is a powerful tool for investigating molecular properties. proquest.comsemanticscholar.orgresearchgate.netresearchgate.net DFT calculations can be used to predict the geometry, electronic structure, and reactivity of this compound. proquest.com Such studies can elucidate the influence of the cyano and benzoate groups on each other's reactivity and on the aromatic ring.

Mechanistic Investigations: Computational modeling can be employed to map out the reaction pathways for the synthesis and derivatization of this compound. By calculating the energies of transition states and intermediates, researchers can understand reaction mechanisms in detail, allowing for the optimization of reaction conditions and the development of more efficient catalysts. researchgate.net For example, DFT can predict energy gaps, which correlate with molecular reactivity. proquest.comresearchgate.net

Potential Integration into New Material Science Applications

The unique combination of a polar nitrile group and a rigid benzoate structure suggests that this compound and its derivatives could be valuable components in the design of advanced functional materials.

Promising avenues for future materials science research include:

Liquid Crystals: Phenyl benzoate moieties are common mesogens in liquid crystals. The incorporation of a polar cyano group could influence the mesomorphic properties, leading to new liquid crystalline materials. Research on poly(methacrylate) with side chains containing cyano-functionalized phenyl benzoate mesogens has demonstrated their ability to form well-defined microphase-separated structures. mdpi.com

Polymer Science: The nitrile functionality opens the door to polymerization. While cyanoacrylates are known to polymerize rapidly via anionic mechanisms, the potential for radical polymerization of this compound or its derivatives could be explored to create novel polymers. pcbiochemres.comnih.gov Furthermore, the process of cyanoethylation is used to modify natural polymers like cellulose, suggesting that this compound could be used as a monomer or modifying agent to impart specific properties to polymers. taylorandfrancis.com

Optoelectronic Materials: Benzoate ester modifications have been shown to introduce or enhance photoluminescence in molecules, suggesting applications in organic light-emitting diodes (OLEDs). researchgate.net The electronic properties imparted by the cyano and benzoate groups could be tuned to create novel materials for optoelectronic devices. researchgate.net

High-Performance Polymers: Cyanate (B1221674) esters are known to polymerize into polycyanurates, a class of high-performance thermosetting polymers used in applications like heat shields and airframes due to their exceptional thermal stability. mdpi.com While this compound is not a cyanate ester, research could explore its conversion to related structures or its use as an additive to create new high-performance materials.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-cyanoethyl benzoate in laboratory settings?

- Methodological Answer : Prioritize hazard mitigation using the ABCDE framework (Airway, Breathing, Circulation, Disability, Exposure) for accidental exposure . Consult EU Regulation (EC) No 1272/2008 for hazard classification and first-aid measures. Ensure proper ventilation, use PPE (gloves, goggles), and store in a cool, dry area away from oxidizing agents. Safety data sheets (SDS) should be reviewed for occupational exposure limits (OELs), though specific values may require consultation with regulatory bodies .

Q. How can researchers optimize the synthesis of this compound using established organic chemistry techniques?

- Methodological Answer : Design multi-step reactions incorporating esterification and cyanoethylation. For example, react benzoic acid with chloroethyl cyanide in the presence of a base (e.g., K₂CO₃) under reflux. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel. Reference analogous syntheses (e.g., ethyl 4-cyanobenzoate) for solvent selection and catalyst optimization .

Q. What analytical methods are suitable for characterizing this compound purity and stability?

- Methodological Answer : Use HPLC with ion-pair reagents (e.g., tetrabutylammonium phosphate) to enhance separation of polar derivatives . Validate stability under varying storage conditions (temperature, light) via accelerated degradation studies. For structural confirmation, employ FT-IR (C≡N stretch ~2240 cm⁻¹) and NMR (¹H: δ 4.3–4.5 ppm for ethyl group; ¹³C: δ 115–120 ppm for cyano group) .

Advanced Research Questions

Q. How can computational modeling predict the metabolic pathways of this compound in microbial systems?

- Methodological Answer : Apply metabolic pathway reconstruction tools (e.g., RetroPath, BNICE) to simulate degradation routes. Input substrate structure into systems like BioTransformer to identify potential intermediates (e.g., benzoate derivatives). Validate predictions experimentally using LC-MS/MS to detect metabolites in microbial cocultures (e.g., Desulfovibrio spp.) under anaerobic conditions .

Q. What strategies resolve contradictions in toxicity data for cyanoethyl esters across studies?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to aggregate data from heterogeneous studies (e.g., in vitro vs. in vivo). Apply meta-analysis to quantify effect sizes, accounting for variables like dosage, exposure duration, and model organisms. For example, reconcile discrepancies in sodium benzoate studies by stratifying results by endpoint (e.g., ammonia reduction vs. mortality) .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

- Methodological Answer : Compare analogs (e.g., ethyl 4-aminobenzoate, tetrazole derivatives) using molecular docking to identify key binding motifs (e.g., cyano group’s electron-withdrawing effects). Synthesize derivatives with substituent variations (e.g., halogenation at the benzene ring) and assay for target affinity (e.g., enzyme inhibition via fluorescence polarization) .

Q. What experimental designs minimize trial-and-error costs in scaling up this compound biosynthesis?

- Methodological Answer : Implement Design of Experiments (DoE) to optimize fermentation parameters (pH, temperature, substrate concentration). Use response surface methodology (RSM) to model interactions between variables. For pathway engineering, apply CRISPR-Cas9 to upregulate cytochrome P450 enzymes in E. coli hosts, referencing benzoate degradation studies for pathway inspiration .

Data Management & Reporting

Q. How should researchers document conflicting results in this compound studies to ensure reproducibility?

- Methodological Answer : Adhere to ICMJE guidelines by detailing chemical batches (manufacturer, purity), instrumentation (model, calibration), and statistical methods (e.g., ANOVA with post-hoc tests). Publish raw datasets in repositories like Zenodo and annotate outliers using the ROUT method (Q=1%). For peer review, pre-register hypotheses on platforms like Open Science Framework .

Q. What frameworks assist in formulating hypothesis-driven research questions for this compound applications?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope projects. For example: "Does this compound inhibit fungal CYP51 more effectively than ketoconazole?" employs PICO (Population: fungal cultures; Intervention: compound; Comparison: ketoconazole; Outcome: IC₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.